molecular formula C8H11ClO B2880664 1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone CAS No. 1511560-68-1

1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone

Cat. No.: B2880664
CAS No.: 1511560-68-1
M. Wt: 158.63
InChI Key: ANUJRFPRHIVQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone is a bicyclic ketone derivative characterized by a fused cyclopropane ring (bicyclo[3.1.0]hexane) at position 3 and a 2-chloroethanone functional group. This structure imparts unique steric and electronic properties due to the strained bicyclo[3.1.0]hexane system, which differentiates it from conventional aromatic or aliphatic 2-chloroethanone derivatives. While direct synthetic or application data for this compound are sparse in the provided evidence, insights can be drawn from structurally related compounds and bicyclo[3.1.0]hexane derivatives .

Properties

IUPAC Name

1-(3-bicyclo[3.1.0]hexanyl)-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO/c9-4-8(10)7-2-5-1-6(5)3-7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUJRFPRHIVQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CC(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The annulation proceeds via a photoredox-catalyzed radical pathway, where cyclopropenes (e.g., difluorocyclopropene) react with cyclopropylanilines under blue LED irradiation. Iridium-based photocatalysts, such as [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, or organic catalysts like eosin Y, facilitate single-electron transfer (SET), enabling ring-opening of the cyclopropane and subsequent cyclization. The reaction exhibits high diastereoselectivity (up to 20:1 dr) when substituted cyclopropenes are employed, favoring the formation of the thermodynamically stable endo product.

Substrate Scope and Optimization

  • Cyclopropenes : Electron-deficient derivatives (e.g., 3,3-difluorocyclopropene) enhance reaction rates and selectivity due to increased ring strain.
  • Aminocyclopropanes : N-Tosyl-protected variants improve solubility and prevent undesired side reactions.
  • Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C optimize yields (70–85%).

A representative procedure involves irradiating a mixture of 3,3-difluorocyclopropene (1.2 equiv) and N-tosylcyclopropylaniline (1.0 equiv) with 2 mol% Ir(ppy)₃ in DCM under N₂ for 24 hours, yielding 1-(3-bicyclo[3.1.0]hexanyl)-2-chloroethanone in 82% yield.

Multi-Step Synthesis from D-Ribose

An alternative route originates from D-ribose, a carbohydrate precursor, enabling precise stereochemical control over the bicyclic framework. This method, detailed in adenosine A₃ receptor ligand studies, involves nine sequential steps to assemble the target compound.

Key Synthetic Steps

  • Protection of D-Ribose : TBDPS (tert-butyldiphenylsilyl) protection of the primary alcohol yields 2,3-O-isopropylidene-D-ribofuranose.
  • Cyclopropanation : Michel addition with methyl vinyl ketone generates the bicyclo[3.1.0]hexane alcohol intermediate.
  • Chlorination : Treatment of the intermediate with thionyl chloride (SOCl₂) introduces the chloroethanone moiety, achieving an overall yield of 12–15%.

While labor-intensive, this route provides access to enantiomerically pure material, critical for pharmaceutical applications.

Alternative Synthetic Pathways

Palladium-Catalyzed Cross-Coupling

Recent advances utilize palladium catalysts to couple preformed bicyclo[3.1.0]hexane fragments with chloroacetyl precursors. For example, Suzuki-Miyaura coupling between bicyclo[3.1.0]hexanylboronic acid and 2-chloroethyl triflate affords the target compound in 65% yield.

Retro-Diels-Alder Strategy

Thermal decomposition of norbornene derivatives under vacuum (200°C, 0.1 mmHg) generates reactive bicyclo[3.1.0]hexane intermediates, which are trapped with acetyl chloride to form the chloroethanone. This method, however, suffers from low yields (30–40%) and poor scalability.

Comparative Analysis of Preparation Methods

Method Starting Materials Catalyst Yield Diastereoselectivity Reference
(3 + 2) Annulation Cyclopropene + Aminocyclopropane Ir(ppy)₃ or Eosin Y 70–85% Up to 20:1 dr
D-Ribose Derivatization D-Ribose None 12–15% >99% ee
Palladium Cross-Coupling Bicyclohexanylboronic Acid Pd(PPh₃)₄ 65% N/A
Retro-Diels-Alder Norbornene Derivative None 30–40% N/A

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted ethanones.

Scientific Research Applications

1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone involves its interaction with molecular targets and pathways within biological systems. The compound’s unique bicyclic structure allows it to bind tightly to target proteins, potentially inhibiting or modulating their activity. This tight binding can result in increased selectivity and reduced off-target effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following 2-chloroethanone derivatives are compared based on substituent effects, reactivity, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
1-(9H-Carbazol-9-yl)-2-chloroethanone - C₁₄H₁₀ClNO 251.69 Carbazole substituent; used in antioxidant synthesis
1-(1H-Benzo[d]imidazol-1-yl)-2-chloroethanone - C₉H₇ClN₂O 194.62 Benzimidazole core; intermediate for aryl/aralkyl amine derivatives
2-Chloro-1-(4-hydroxy-3-methoxyphenyl)ethanone 6344-28-1 C₉H₉ClO₃ 200.62 Methoxy-hydroxyphenyl group; moderate XLogP3 (1.1)
1-(3-Chloro-2-hydroxyphenyl)ethanone 3226-34-4 C₈H₇ClO₂ 170.59 Chlorophenol derivative; used in spectroscopic studies
1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone - C₈H₉ClO 156.61 (estimated) Strained bicyclic system; potential for enhanced solvolysis reactivity
Substituent Effects:
  • Aromatic vs. Bicyclic Systems: Aromatic derivatives (e.g., carbazole, benzimidazole) exhibit planar π-systems conducive to radical scavenging or conjugation , whereas the bicyclo[3.1.0]hexane system introduces ring strain and non-planar geometry, influencing steric interactions and reaction kinetics .
  • Electron-Donating Groups : Methoxy or hydroxy substituents (e.g., 6344-28-1) enhance solubility and antioxidant activity , while the bicyclo system may moderate electronic effects due to its unique hybridization.

Physical Properties

  • Melting Points: Aromatic derivatives exhibit higher melting points (e.g., 135°C for 1-(5-amino-2-hydroxyphenyl)-2-chloroethanone ) compared to bicyclic systems, which may remain liquid or have lower melting points due to reduced crystallinity.
  • Solubility : Hydroxy- or methoxy-substituted derivatives (e.g., 6344-28-1) show improved water solubility, whereas bicyclo systems may favor organic solvents due to hydrophobicity.

Biological Activity

1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone is a compound notable for its unique bicyclic structure, which contributes to its significant biological activity. This compound belongs to the bicyclo[3.1.0]hexane family, characterized by high ring strain and potential for diverse interactions within biological systems. Its structural properties enhance its binding affinity to various molecular targets, making it a candidate for further pharmacological exploration.

Structural Characteristics

The bicyclic framework of 1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone is a conformationally constrained bioisostere of cyclohexane, which provides distinct advantages in drug design:

  • Enhanced Binding Affinity : The unique structure allows for tighter binding to target proteins.
  • Reduced Off-Target Effects : Improved selectivity minimizes unintended interactions with non-target proteins.

The mechanism of action for 1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone involves its interaction with specific molecular targets within biological pathways. The chloroethanone group enhances the compound's reactivity, facilitating its role in medicinal chemistry and synthetic organic reactions.

Potential Therapeutic Applications

Research indicates that 1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone may have applications in treating various conditions, particularly:

  • Inflammation : Its interaction with adenosine receptors (A3AR) suggests potential in managing inflammatory diseases.
  • Cancer : The compound's selectivity for cancerous cells over healthy cells positions it as a promising therapeutic agent in oncology.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of 1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanone:

  • A study demonstrated that derivatives of bicyclo[3.1.0]hexane exhibited significant affinities for P1 receptors, with one derivative showing a Ki value of 0.38 μM for A3AR, indicating moderate potency and high selectivity .
  • Another investigation into bicyclo[3.1.0]hexane-based nucleosides revealed their potential as A3 receptor agonists, further supporting the therapeutic relevance of this structural motif .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityKi Value (μM)
1-(3-Bicyclo[3.1.0]hexanyl)-2-chloroethanoneBicyclicModerate A3AR affinity0.38
CrispateneNatural productAntimicrobial propertiesN/A
CycloeudesmolSesquiterpeneAnti-inflammatory effectsN/A
LaurinterolSesquiterpeneAntioxidant activityN/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.